molecular formula C19H16F3N3O3 B2925125 [3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937606-18-3

[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2925125
CAS RN: 937606-18-3
M. Wt: 391.35
InChI Key: MBNFQYIDAXHPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a complex organic molecule. It is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . The molecule also contains a trifluoromethyl group, a methoxyphenyl group, and a cyclopropyl group .


Chemical Reactions Analysis

The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. For instance, organoboron compounds, which this molecule appears to contain, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Catalytic Applications

The acetic acid functionalized pyridinium salt, such as 1-(carboxymethyl)pyridinium iodide, demonstrates utility as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives through a green, simple, and efficient process. This process involves a one-pot tandem four-component condensation reaction, highlighting the role of acetic acid derivatives in facilitating catalytic reactions under solvent-free conditions (Moosavi‐Zare et al., 2016).

Antimicrobial Activity

The synthesis of certain pyrazoline derivatives, achieved by condensing substituted chalcones with isoniazid in acetic acid, leads to compounds with notable antimicrobial activity. These compounds, particularly those containing methoxy groups, have demonstrated high effectiveness against various microbes, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Corrosion Inhibition

Pyrazoline derivatives have been investigated for their potential in corrosion inhibition of mild steel in hydrochloric acid solutions. Studies utilizing chemical, electrochemical, and computational techniques have shown these compounds to significantly enhance the corrosion resistance of mild steel, with high inhibition efficiencies observed at both room and higher temperatures. This research underscores the potential of pyrazoline-based acetic acid derivatives in industrial applications where corrosion resistance is critical (Lgaz et al., 2020).

Synthesis of Heterocyclic Compounds

Acetic acid derivatives are pivotal in the synthesis of various heterocyclic compounds, such as pyranopyrazoles and pyridopyrazines, which have a wide range of applications in pharmaceuticals and materials science. The ability to synthesize complex heterocyclic structures using acetic acid derivatives as starting materials or catalysts opens up new avenues for drug development and material innovation (Patankar et al., 2008).

Material Science

In the field of material science, acetic acid derivatives are used to synthesize key intermediates for the production of important pharmaceutical compounds, such as anticoagulants. The precise control over the synthesis process, enabled by the use of acetic acid derivatives, is crucial for achieving the desired purity and properties of the final products (Wang et al., 2017).

properties

IUPAC Name

2-[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-28-12-4-2-3-11(7-12)14-8-13(19(20,21)22)16-17(10-5-6-10)24-25(9-15(26)27)18(16)23-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNFQYIDAXHPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.